molecular formula C15H15ClFNO2S B2802704 2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097867-34-8

2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No. B2802704
CAS RN: 2097867-34-8
M. Wt: 327.8
InChI Key: RWQDDJGREYPRAM-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” is a complex organic compound. It contains a benzamide group, which is a common structure in many pharmaceutical drugs . The compound also includes a thiophene ring, a five-membered aromatic ring with a sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves catalytic processes. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide group contributes to the stability of the compound, while the thiophene ring adds aromaticity . The chloro, fluoro, and hydroxy groups attached to the benzene ring can significantly influence the compound’s reactivity.


Chemical Reactions Analysis

The compound’s chemical reactions would likely involve the functional groups present in its structure. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could be relevant due to the presence of the boronic ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a thiophene ring could impact its solubility, as thiophene is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Given the presence of a benzamide group, it could potentially interact with various biological targets. Benzamides are known to have diverse therapeutic properties .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry given the presence of a benzamide group . Additionally, improvements in the synthesis process, such as the development of more efficient catalytic processes, could also be a focus .

properties

IUPAC Name

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-15(20,7-10-5-6-21-8-10)9-18-14(19)13-11(16)3-2-4-12(13)17/h2-6,8,20H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQDDJGREYPRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

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